molecular formula C20H24N6O3S B2419033 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1171591-49-3

4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2419033
CAS No.: 1171591-49-3
M. Wt: 428.51
InChI Key: NWRPEXBNSGFHQM-UHFFFAOYSA-N
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Description

4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that features a combination of sulfonyl, piperazine, imidazole, and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-methoxy-5-methylbenzenesulfonyl chloride, which is then reacted with piperazine to form the sulfonyl-piperazine intermediate. This intermediate is further reacted with 2-methyl-1H-imidazole and a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperazine and imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while reduction of the sulfonyl group may produce a thiol derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
  • 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

The uniqueness of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy and methyl groups on the phenyl ring, along with the sulfonyl, piperazine, imidazole, and pyrimidine moieties, provides a unique scaffold for interaction with various molecular targets.

Properties

IUPAC Name

4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-4-5-17(29-3)18(12-15)30(27,28)25-10-8-24(9-11-25)19-13-20(23-14-22-19)26-7-6-21-16(26)2/h4-7,12-14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRPEXBNSGFHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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